molecular formula C11H13N3O2 B2684725 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1523013-09-3

3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

カタログ番号 B2684725
CAS番号: 1523013-09-3
分子量: 219.244
InChIキー: ATGWUDKXBHBMHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems via the processes of ring opening and ring closure, is one of the methods used in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids and bases, and is accelerated by heat or light .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .

科学的研究の応用

Synthesis of Pyrazolopyrimidine Derivatives

  • A study by Bruni et al. (1994) explored the reactivity of pyrazolopyrimidine compounds, focusing on the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These compounds were prepared from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates by reaction with dimethylformamide dimethylacetal (Bruni et al., 1994).

Anticancer and Anti-5-lipoxygenase Agents

  • Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential therapeutic applications (Rahmouni et al., 2016).

Novel Synthesis Techniques

  • Heravi and Daraie (2016) reported a novel one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. This synthesis was performed in water, highlighting an environmentally friendly approach (Heravi & Daraie, 2016).

Biological Activity and Crystal Structure

  • Liu et al. (2016) synthesized a pyrazolo[1,5-a]pyrimidine derivative and studied its crystal structure. They found that this compound showed effective inhibition on the proliferation of certain cancer cell lines (Liu et al., 2016).

Heterocyclic Compound Synthesis

  • Kumar and Mashelker (2007) prepared various oxadiazole heterocyclic compounds containing the pyranopyridine moiety, with expectations of hypertensive activity. These compounds were derived from pyrazolo[1,5-a]pyrimidine structures (Kumar & Mashelker, 2007).

Conformational Features and Supramolecular Aggregation

  • Nagarajaiah and Begum (2014) investigated thiazolo[3, 2-a]pyrimidines, related to pyrazolo[1,5-a]pyrimidines, to understand their conformational features and supramolecular aggregation, providing insights into the structural properties of these compounds (Nagarajaiah & Begum, 2014).

Antitumor Agents

  • Nassar et al. (2015) developed novel pyrazolo[3,4-d]pyrimidine derivatives as anti-tumor agents. Their research included synthesis, characterization, and evaluation of these compounds against various cancer cell lines (Nassar et al., 2015).

将来の方向性

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

IUPAC Name

3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-8-7(3)13-14-6(2)5-9(11(15)16)12-10(8)14/h5H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGWUDKXBHBMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。